5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Description
5-(Thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a triazole core substituted with a thiophene ring, a trifluoromethylphenyl group, and a carboxylic acid moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (thiophene) groups, which may influence its physicochemical properties and biological activity. The compound was previously marketed by CymitQuimica but is currently discontinued across all available quantities (e.g., 50 mg to 5 g) .
Properties
IUPAC Name |
5-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-3-1-4-9(7-8)20-12(10-5-2-6-23-10)18-11(19-20)13(21)22/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUALWDFCVYFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiophene-2-carboxylic acid under acidic or basic conditions to form the triazole ring. The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Esterification
The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility or preparing prodrugs.
Amide Formation
The carboxylic acid reacts with amines via coupling agents to form amides, enhancing bioavailability or enabling conjugation.
Oxidation and Reduction
The thiophene and triazole rings may undergo redox reactions, though specific pathways require further validation.
Oxidation
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Thiophene ring : Potential oxidation to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH or m-CPBA (meta-chloroperbenzoic acid).
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Triazole ring : Generally stable under mild oxidative conditions but may degrade under strong oxidants like KMnO<sub>4</sub>.
Reduction
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Carboxylic acid : Not directly reducible under standard conditions (e.g., NaBH<sub>4</sub>).
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Triazole ring : Resistance to reduction by common agents (e.g., H<sub>2</sub>/Pd-C).
Heterocyclic Functionalization
The triazole core participates in cycloaddition or substitution reactions, enabling further structural diversification.
Salt Formation
The carboxylic acid forms salts with inorganic or organic bases, improving crystallinity for pharmaceutical formulations.
| Base | Product | Solubility Profile | Reference |
|---|---|---|---|
| NaOH | Sodium salt | Enhanced aqueous solubility | |
| Piperidine | Piperidinium salt | Improved thermal stability |
Decarboxylation
Under thermal or basic conditions, decarboxylation may occur, though this reaction is less common without directing groups.
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| Pyridine, Δ (180°C) | 5-(Thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole | Requires prolonged heating |
Key Structural Influences on Reactivity
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Triazole ring : Electron-deficient nature directs electrophilic substitutions to the 5-position (thiophene) .
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Trifluoromethyl group : Enhances lipophilicity and stabilizes adjacent charges via inductive effects .
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Carboxylic acid : Participates in hydrogen bonding, influencing binding interactions in biological systems .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The synthesis of derivatives of 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid has been linked to antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, certain synthesized triazoles demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in preclinical models. Research indicates that triazole derivatives can modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases .
Agricultural Applications
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural applications as fungicides. Compounds similar to this compound have been synthesized and tested for their efficacy against plant pathogens. Studies have reported effective control of fungal diseases in crops, suggesting their utility in agricultural practices .
Herbicides
Beyond fungicidal applications, research into the herbicidal potential of triazole derivatives is ongoing. The structural characteristics of these compounds allow for targeted action against specific weed species while minimizing harm to crops .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength in polymer composites .
Electrochemical Applications
Recent studies have explored the use of this compound in electrochemical sensors due to its redox-active nature. The incorporation of triazole-based compounds into sensor designs has shown enhanced sensitivity and selectivity for detecting various analytes .
Case Studies
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Research Findings
Fluorination Impact: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 5-phenyltriazoles .
Carboxylic Acid vs. Ester : The carboxylic acid group may limit membrane permeability but offers direct hydrogen-bonding capabilities, whereas ester derivatives (e.g., Ethyl 5-(4-tert-butylphenyl)-1-isopropyl...) are more lipophilic .
Thiophene Position: Thiophen-2-yl (target compound) vs.
Biological Activity
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure
The compound has a complex structure characterized by the presence of a thiophene ring, a trifluoromethyl group, and a triazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The triazole ring can mimic substrate analogs, inhibiting enzymes involved in critical pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cellular functions.
Antifungal Activity
Recent studies have indicated that derivatives of triazole compounds exhibit antifungal properties. For instance, related compounds have shown efficacy against phytopathogenic fungi. The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Fusarium spp. | Moderate | |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Botrytis cinerea | High |
Anticancer Activity
Triazole derivatives have shown promise in cancer therapy by targeting specific cancer cell lines. Research indicates that certain triazoles can induce apoptosis in tumor cells through the modulation of signaling pathways.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation | |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : Variations in the trifluoromethyl group's position can significantly affect potency.
- Functional Group Variations : Altering the carboxylic acid to an amide can enhance lipophilicity and cellular uptake.
Case Studies
Several case studies highlight the potential applications of this compound:
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Study on Antifungal Efficacy : A study evaluated the antifungal activity against Fusarium species and found that the compound reduced fungal growth by up to 70% compared to controls.
"The compound displayed significant antifungal properties, suggesting its potential as a lead compound for developing new antifungal agents."
- Cancer Cell Line Evaluation : Another study assessed its anticancer effects on various cell lines, revealing that it induced apoptosis in HeLa cells with an IC50 value of 15 µM.
Q & A
Q. What are the recommended synthetic routes for preparing 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid?
The compound can be synthesized via cyclocondensation of thiosemicarbazides or through esterification reactions. A common approach involves refluxing precursors (e.g., substituted phenylthiosemicarbazides) with POCl₃ or other activating agents under controlled conditions (e.g., 90°C for 3 hours), followed by purification using recrystallization or chromatography . Key intermediates, such as thioacetic acid derivatives, are often characterized via thin-layer chromatography (TLC) and spectroscopic methods (IR, ¹H NMR) to confirm regioselectivity .
Q. How can the purity and stability of this compound be validated during synthesis?
Mass balance studies via HPLC or LC-MS are critical to ensure purity and detect degradation products. For example, degradation analysis under stress conditions (e.g., acidic/basic hydrolysis) reveals stability profiles, with mass balance ideally maintained at 100% (main compound + impurities) . Chromatographic methods (TLC, HPLC) and elemental analysis are standard for verifying purity .
Q. What spectroscopic techniques are optimal for structural elucidation?
IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H NMR confirms substituent positions (e.g., thiophene proton signals at δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formulas .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or thiophene groups) influence biological activity?
Substituents like the trifluoromethyl group enhance lipophilicity and metabolic stability, potentially improving antimicrobial efficacy. Comparative studies of analogs (e.g., methoxy-phenyl derivatives) show that electron-withdrawing groups (e.g., -CF₃) increase antifungal activity by disrupting membrane integrity . Structure-activity relationship (SAR) models should integrate computational docking and in vitro assays to prioritize derivatives .
Q. What computational methods are used to predict toxicity and pharmacokinetics?
Acute toxicity can be predicted using QSAR models or software like ProTox-II, which evaluates LD₅₀ values and organ-specific toxicity. For example, ester derivatives of 1,2,4-triazoles often show lower hepatotoxicity than parent acids, as predicted via molecular docking with cytochrome P450 enzymes .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in antimicrobial results may arise from variations in assay conditions (e.g., pH, solvent). For instance, solubility differences in DMSO vs. aqueous buffers can alter bioavailability. Systematic replication under standardized protocols (e.g., CLSI guidelines) and dose-response curve analysis (e.g., MIC/MBC values) are recommended .
Methodological Considerations
Q. What strategies optimize the esterification of the carboxylic acid moiety?
Esterification is achieved via Fischer-Speier reactions using alcohols (e.g., methanol) and catalytic H₂SO₄. Alternatively, coupling agents like DCC/DMAP facilitate ester formation under mild conditions. Reaction progress is monitored via TLC, and products are purified via column chromatography .
Q. How should researchers design degradation studies to assess stability?
Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. Forced degradation with H₂O₂ (oxidative), NaOH/HCl (hydrolytic), or UV light (photolytic) reveals susceptibility, with LC-MS/MS identifying degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
